molecular formula C7H7BrFN B2795425 (2-Bromo-4-fluorophenyl)methanamine CAS No. 739354-98-4

(2-Bromo-4-fluorophenyl)methanamine

Cat. No.: B2795425
CAS No.: 739354-98-4
M. Wt: 204.042
InChI Key: IWESNUOWFSWAKP-UHFFFAOYSA-N
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Description

(2-Bromo-4-fluorophenyl)methanamine is an organic compound with the molecular formula C7H7BrFN. It is a derivative of benzylamine, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-fluorophenyl)methanamine typically involves the bromination and fluorination of benzylamine derivatives. One common method includes the reaction of 4-fluorobenzylamine with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-fluorophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce imines .

Scientific Research Applications

(2-Bromo-4-fluorophenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-4-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-chlorophenyl)methanamine
  • (2-Bromo-4-methylphenyl)methanamine
  • (2-Bromo-4-nitrophenyl)methanamine

Uniqueness

Compared to its analogs, (2-Bromo-4-fluorophenyl)methanamine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced performance .

Properties

IUPAC Name

(2-bromo-4-fluorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWESNUOWFSWAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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